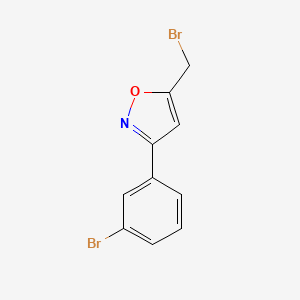

5-(Bromomethyl)-3-(3-bromophenyl)isoxazole

Descripción

Significance of Isoxazoles in Heterocyclic Chemistry

Isoxazoles occupy a central position in heterocyclic chemistry as five-membered aromatic rings containing one nitrogen and one oxygen atom positioned adjacent to each other. The significance of isoxazoles in modern chemistry stems from their unique electronic properties and synthetic versatility, which have established them as privileged scaffolds in drug discovery and materials science. These electron-rich azoles demonstrate remarkable stability while maintaining reactivity patterns that facilitate diverse chemical transformations.

The importance of isoxazoles in pharmaceutical chemistry cannot be overstated, as evidenced by their widespread occurrence in clinically relevant compounds. Research has demonstrated that isoxazoles exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery. The structural modifications possible within the isoxazole framework have enabled the development of compounds with enhanced pharmacological properties and improved selectivity profiles.

Contemporary advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. These methodological improvements have included transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. The evolution of synthetic methods has not only improved the efficiency of isoxazole synthesis but has also facilitated the design of more complex and bioactive derivatives.

The first significant contribution to isoxazole chemistry was made by Claisen in 1903, when he synthesized the first compound of the series through oximation of propargylaldehyde acetal. This pioneering work established the foundation for subsequent developments in isoxazole synthetic methodology. The historical progression of isoxazole chemistry has been marked by continuous innovation in synthetic approaches, from early classical methods to modern catalytic processes.

Table 1: Key Synthetic Methods for Isoxazole Preparation

Discovery and Early Research of Brominated Isoxazole Derivatives

The discovery and development of brominated isoxazole derivatives emerged from the recognition that halogen substitution could significantly enhance the chemical and biological properties of the isoxazole core structure. Early research in this field focused on understanding how bromine substituents influenced both the electronic properties of the isoxazole ring and the overall reactivity of these compounds. The introduction of bromine atoms into isoxazole structures was found to enhance lipophilicity and provide sites for further chemical modification.

Pioneering studies in brominated isoxazole chemistry revealed that the position of bromine substitution critically influenced both synthetic accessibility and biological activity. Research demonstrated that bromination could occur at various positions on the isoxazole ring system, with each position conferring distinct chemical properties. The development of selective bromination methods became a crucial area of investigation, as researchers sought to control the regioselectivity of halogen introduction.

The stereoselective synthesis of brominated spiro-isoxazolines represented a significant milestone in this field. Research showed that isoxazole bromination leads to a bromonium ion intermediate which opens either by neighboring oxygen lone pair electrons or by intramolecular nucleophilic attack. This mechanistic understanding provided the foundation for developing new synthetic strategies for complex brominated heterocycles.

Experimental studies revealed that bromination of various isoxazoles containing pendant alcohol or carboxylic acid functional groups could be achieved in one step, leading to the formation of 4-bromo-spiro-isoxazolines. Single crystal X-ray diffraction data provided evidence that the two contiguous stereocenters of the spiro-isoxazoline are formed by the anti intramolecular attack of the nucleophile relative to bromine, establishing clear stereochemical relationships in these systems.

Table 2: Bromination Strategies for Isoxazole Derivatives

Historical Development of 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole Research

The specific development of this compound emerged from systematic investigations into multiply brominated isoxazole derivatives and their potential applications in synthetic chemistry. This particular compound, bearing the Chemical Abstracts Service registry number 1158735-27-3, represents a sophisticated example of regioselective bromination strategies applied to heterocyclic systems.

Early synthetic approaches to this compound involved the use of benzohydroximinoyl chloride intermediates in combination with propargyl bromide under basic conditions. Research demonstrated that a mixture of propargyl bromide and saturated aqueous sodium hydrogencarbonate in dichloromethane could be added dropwise to solutions of benzohydroximinoyl chloride at 0°C, yielding the desired product after one day of stirring. The reaction proceeded through a mechanism involving the formation of nitrile oxide intermediates followed by 1,3-dipolar cycloaddition with the alkyne component.

The synthetic methodology development for this compound revealed important insights into the reactivity patterns of brominated aromatic aldehydes and their corresponding oxime derivatives. The preparation involved the initial conversion of 4-bromoaromatic aldehydes to their corresponding aldoximes, followed by chlorination to form the benzohydroximinoyl chloride intermediates. These intermediates then underwent cycloaddition reactions with propargyl bromide to yield the target dibrominated isoxazole.

Characterization studies of this compound revealed distinct spectroscopic properties that facilitated its identification and structural confirmation. The compound exhibited characteristic nuclear magnetic resonance patterns consistent with the presence of both the isoxazole ring system and the brominated substituents. Infrared spectroscopy confirmed the presence of the heterocyclic ring through characteristic absorption bands associated with carbon-oxygen and carbon-nitrogen bonds.

Table 3: Physical and Chemical Properties of this compound

The historical development of research on this specific compound has been closely tied to advances in analytical methodology and synthetic technique refinement. Modern synthetic approaches have focused on optimizing reaction conditions to maximize yield while minimizing the formation of unwanted byproducts. The compound has found utility as a synthetic intermediate in the preparation of more complex heterocyclic systems, where the two bromine substituents serve as handles for further chemical transformation.

Recent investigations have expanded the scope of applications for this compound, exploring its potential as a building block in the synthesis of biologically active compounds. The unique structure and substituent pattern suggest potential utility in research and development within organic synthesis and drug discovery. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, while the bromophenyl substituent offers opportunities for cross-coupling chemistry and other palladium-catalyzed transformations.

Propiedades

IUPAC Name |

5-(bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTOWVMASYVELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734734 | |

| Record name | 5-(Bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158735-27-3 | |

| Record name | 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158735-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole generally follows a multi-step approach:

- Formation of the isoxazole ring through 1,3-dipolar cycloaddition or condensation reactions involving precursors such as propargyl bromide and benzohydroximinoyl derivatives.

- Introduction of bromine atoms selectively on the phenyl ring and the methyl substituent attached to the isoxazole ring.

- Purification and isolation of the final brominated isoxazole compound.

Detailed Preparation Method

Starting Materials and Key Intermediates

- Propargyl bromide is commonly used as the alkyne component.

- 3-bromophenyl derivatives or their oxime chlorides serve as the aryl precursors.

- Hydroxylamine hydrochloride or benzohydroximinoyl chlorides are used to form oxime intermediates.

Stepwise Synthesis

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of benzohydroximinoyl chloride from 3-bromobenzaldehyde derivatives | Chlorination with reagents like SOCl2 or similar in organic solvents | Formation of oxime chloride intermediate |

| 2 | 1,3-Dipolar cycloaddition of propargyl bromide with benzohydroximinoyl chloride | Reaction in dichloromethane (DCM) with saturated aqueous sodium bicarbonate at 0 °C, stirring for 24 hours | Formation of this compound ring system |

| 3 | Workup and purification | Extraction with DCM, drying over sodium sulfate, concentration, crystallization from hexanes or column chromatography | Pure target compound isolated with yields around 58% |

This method is adapted from the procedure reported by Serebryannikova et al. (2021) for 5-bromomethyl-3-(4-bromophenyl)isoxazole, which can be analogously applied to the 3-bromo isomer by using the corresponding 3-bromophenyl oxime chloride.

Alternative Synthetic Routes and Bromination Strategies

Bromination of Methylbenzaldehyde Precursors

An alternative approach involves:

- Starting from 2-methylbenzaldehyde derivatives.

- Bromination at specific positions on the aromatic ring using brominating agents under controlled temperature and solvent conditions.

- Subsequent condensation with hydroxylamine and cyclization to form the isoxazole ring.

- Further bromination on the methyl substituent to introduce the bromomethyl group.

This approach is detailed in a patent describing the preparation of related brominated isoxazoles, where:

- Bromination is performed with a brominating reagent (e.g., molecular bromine) in solvents like dichloromethane under nitrogen atmosphere at 0-100 °C.

- Condensation with hydroxylamine hydrochloride and acid catalysis leads to oxime formation.

- Cyclization and chlorination steps yield the isoxazole intermediate.

- Final bromination introduces the bromine at the methyl position on the isoxazole ring.

Metal-Free and Environmentally Benign Methods

Recent literature emphasizes metal-free synthetic routes for isoxazoles, which may be adapted for this compound:

- Use of ultrasound radiation or microwave irradiation to accelerate condensation reactions.

- Reactions performed in aqueous media or ionic liquids to avoid hazardous solvents.

- Avoidance of metal catalysts by employing organic bases like DBU to promote cycloaddition of nitrile oxides with alkynes.

These methods offer advantages such as milder conditions, shorter reaction times, and higher yields, potentially applicable to the target compound synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Propargyl bromide + benzohydroximinoyl chloride cycloaddition | 1,3-dipolar cycloaddition in DCM, NaHCO3, 0 °C, 24 h | Propargyl bromide, benzohydroximinoyl chloride, NaHCO3, DCM | ~58% | Direct synthesis of bromomethyl isoxazole |

| 2. Bromination of methylbenzaldehyde → oxime formation → cyclization → bromination | Bromination with Br2, condensation with NH2OH·HCl, cyclization, bromination | Brominating agent, acid/base catalysts, solvents (DCM, ethylene) | Not specified | Multi-step, allows regioselective bromination on phenyl ring |

| 3. Metal-free cycloaddition and condensation | Ultrasound/microwave irradiation, aqueous or ionic liquid media | Hydroxylamine hydrochloride, organic bases, ionic liquids | High yields reported in literature | Environmentally friendly, catalyst-free |

Research Findings and Optimization Notes

- The reaction temperature and addition rate of brominating reagents critically affect regioselectivity and yield in bromination steps.

- Use of saturated aqueous sodium bicarbonate in the cycloaddition step helps neutralize acids and improve product stability.

- Purification by crystallization or silica gel chromatography is essential to isolate high-purity product due to possible side reactions.

- Metal-free methods reduce environmental impact and simplify work-up but may require optimization for brominated substrates.

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)-3-(3-bromophenyl)isoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thioethers, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated isoxazole derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

-

Antimicrobial Properties:

- The compound's bromomethyl group suggests potential use in crop protection formulations due to its antimicrobial properties. Such compounds are often explored for their ability to inhibit pathogens in agricultural settings.

-

Medicinal Chemistry:

- Isoxazole derivatives, including 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole, have been studied for their biological activities against various targets. For instance, compounds with similar structures have shown promise as antiviral agents against filoviruses like Ebola and Marburg . The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole ring can enhance antiviral efficacy .

- Anticancer Activity:

Synthetic Routes

The synthesis of isoxazoles, including this compound, can be achieved through various methods:

- Metal-Free Synthetic Routes: Recent advancements highlight metal-free approaches for synthesizing isoxazoles, which can simplify the process and reduce environmental impact .

- Microwave-Assisted Synthesis: This method has been employed to enhance reaction efficiency and yield when forming isoxazole derivatives .

Case Study 1: Antiviral Activity

A study examined a series of isoxazole derivatives for their ability to inhibit viral entry. Among them, compounds structurally related to this compound were identified as having significant antiviral properties, with IC50 values indicating effective inhibition of viral replication .

Case Study 2: Anticancer Properties

In vitro testing of brominated isoxazoles showed selective cytotoxicity against various cancer cell lines. For instance, a derivative similar to this compound was found to inhibit the growth of lung adenocarcinoma cells effectively . Further studies suggested that structural modifications could enhance these effects.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the isoxazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

Comparación Con Compuestos Similares

Table 1: Structural and Activity Comparison of Brominated Isoxazoles

- Positional Isomerism: The 3-bromophenyl group in the target compound contrasts with 4-bromophenyl analogs (e.g., 3-(4-bromophenyl)isoxazole), which exhibit stronger glutathione-S-transferase (GST) inhibition (IC50: 0.099 μM vs. This suggests para-substitution enhances enzyme interaction.

- Halogen Type : Replacement of bromine with chlorine (e.g., 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole) reduces electrophilicity and alters bioactivity, favoring antimicrobial over anticancer applications .

Functional Group Variations

Table 2: Impact of Functional Groups on Physicochemical Properties

- Thermal Stability: Hydroxymethyl-substituted analogs (e.g., (3-(4-bromophenyl)isoxazol-5-yl)methanol) exhibit higher melting points (149.5–151.1°C) due to hydrogen bonding, whereas bromomethyl derivatives are likely liquids or low-melting solids .

Enzyme Inhibition

- HDAC Inhibition : While direct data for this compound is lacking, structurally related isoxazole-hydroxamates (e.g., isoxazole-3-hydroxamate) bind HDAC6’s zinc-binding domain, suggesting brominated isoxazoles may act similarly .

- GST/GR Modulation : 3-(4-Bromophenyl)isoxazole shows competitive GST inhibition (IC50: 0.099 μM), but the 3-bromophenyl isomer’s activity remains uncharacterized, highlighting a critical research gap .

Anticancer Potential

- Analog Activity : 5-(3-Bromo-4-hydroxyphenyl)-3-(thiophene-2-yl)isoxazole demonstrates HDAC inhibition and antiproliferative effects in cancer cells, suggesting that bromophenyl-isoxazole hybrids are promising scaffolds .

Actividad Biológica

5-(Bromomethyl)-3-(3-bromophenyl)isoxazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈Br₂N₄O, with a molecular weight of approximately 316.98 g/mol. The compound features a five-membered isoxazole ring, characterized by the presence of bromomethyl and bromophenyl substituents. These bromine atoms enhance its reactivity, making it a suitable candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antiviral Activity : Isoxazole derivatives have been studied for their ability to inhibit viral entry. For instance, compounds from related structures have demonstrated efficacy against filoviruses, with some showing IC50 values as low as 2.5 μM .

- Antimicrobial Properties : Certain isoxazole derivatives have exhibited antimicrobial activity against various bacterial strains, indicating potential as antibiotic agents .

- Antiproliferative Effects : Some derivatives have shown moderate to good antiproliferative activities against cancer cell lines, suggesting their utility in cancer therapy .

Case Studies and Research Findings

- Antiviral Screening : A study focused on the antiviral properties of isoxazole derivatives identified several compounds that inhibited Ebola glycoprotein-mediated infection in human cells. The structure-activity relationship analysis highlighted the importance of specific functional groups in enhancing antiviral efficacy .

- Antimicrobial Activity : Research involving the synthesis of new 3,5-disubstituted isoxazoles revealed promising antimicrobial properties. One compound demonstrated an IC50 value of approximately 6 μM against Vibrio harveyi, showcasing its potential as a quorum sensing antagonist .

- Antiproliferative Studies : A series of vicinal diaryl-substituted isoxazoles were synthesized and evaluated for their antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines. The results indicated that certain modifications to the isoxazole structure could significantly enhance biological activity .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 5-(Bromomethyl)-3-methylisoxazole | 36958-61-9 | Moderate antimicrobial activity |

| 5-Methyl-3,4-diphenylisoxazole | 37928-17-9 | Antiproliferative effects |

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | 206055-91-6 | Antiviral activity |

| 3-(4-Bromomethyl)phenylisoxazole | 169547-67-5 | Potential anti-inflammatory |

The presence of bromine substituents in these compounds often correlates with enhanced biological activity due to increased reactivity and interaction with biological targets.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(bromomethyl)-3-(3-bromophenyl)isoxazole?

Answer:

The synthesis typically involves:

- Cyclization of oxime intermediates : Benzaldoxime precursors (e.g., substituted phenyl aldoximes) undergo cyclization with propargyl bromide derivatives to form the isoxazole core. Bromination of the methyl group is achieved using N-bromosuccinimide (NBS) in dichloromethane or via halogen exchange from chloromethyl precursors (e.g., using NaBr in acetone) .

- Selective bromination : Direct bromination at the methyl position using HBr or PBr₃ under controlled conditions ensures regioselectivity. For example, 5-(chloromethyl)-3-(substituted phenyl)isoxazole can be converted to the bromomethyl analog via halogen exchange .

- Purification : Flash chromatography (silica gel, EtOAc/hexanes) or crystallization (ethanol) is used to isolate the compound, with yields typically ranging from 65–86% .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Key analytical techniques include:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (e.g., EI or ESI) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1809) and isotopic patterns consistent with bromine .

- IR spectroscopy : Absorbances near 1265 cm⁻¹ (C-O stretching) and 886 cm⁻¹ (C-Br bending) confirm functional groups .

Advanced: What structure-activity relationships (SAR) govern the biological activity of 3-(3-bromophenyl)isoxazole derivatives?

Answer:

SAR studies reveal:

- Substituent position : The 3-bromophenyl group enhances steric and electronic interactions with enzyme active sites. For example, 3-(4-bromophenyl) analogs show competitive inhibition of glutathione S-transferase (GST) with IC₅₀ = 0.099 µM, while 5-substituted analogs (e.g., 5-(4-chlorophenyl)) are less potent, highlighting positional sensitivity .

- Bromine vs. chlorine : Bromine’s larger atomic radius increases hydrophobic interactions, improving binding affinity. For instance, 3-(4-bromophenyl)isoxazole inhibits GST 1.7× more effectively than its chloro analog .

- Methyl vs. bromomethyl : The bromomethyl group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes like glutathione reductase (GR) .

Advanced: How do researchers resolve contradictions in enzymatic inhibition data for brominated isoxazole derivatives?

Answer:

Contradictions (e.g., conflicting IC₅₀ values) are addressed via:

- Kinetic studies : Lineweaver-Burk plots differentiate competitive (e.g., 3-(4-bromophenyl)isoxazole vs. GST) from uncompetitive inhibition (e.g., 3-(4-chlorophenyl)isoxazole vs. GR). For example, 3-(4-bromophenyl)isoxazole exhibits competitive inhibition (Kᵢ = 0.059 ± 0.20 µM), confirmed by increased Kₘ with unchanged Vₘₐₓ .

- Molecular docking : Simulations (e.g., AutoDock Vina) model interactions between brominated derivatives and enzyme active sites. Hydrophobic pockets in GST preferentially accommodate bromophenyl groups, explaining higher potency .

- Control experiments : Testing under varied pH, temperature, and cofactor conditions isolates artifact signals (e.g., non-specific binding) .

Advanced: What experimental design considerations are critical for optimizing brominated isoxazole derivatives as enzyme inhibitors?

Answer:

Key factors include:

- Substrate specificity : Use human erythrocyte-derived enzymes (e.g., GST, GR) to mimic physiological conditions. Pre-incubate inhibitors with enzymes to assess time-dependent effects .

- Dose-response curves : Test 6–8 concentrations (e.g., 0.01–100 µM) to calculate precise IC₅₀ values. Include positive controls (e.g., ethacrynic acid for GST inhibition) .

- Solvent compatibility : Use DMSO at ≤0.1% to avoid denaturation. Validate activity in aqueous buffers (pH 7.4) .

- Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ > 30 min) to prioritize candidates for in vivo studies .

Advanced: How can researchers leverage computational tools to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The bromomethyl group shows higher partial positive charge (+0.32 e) than the phenyl bromine (+0.18 e), favoring SN₂ reactions at the methyl position .

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (blue surfaces) to predict attack sites by nucleophiles (e.g., amines, thiols) .

- In silico kinetics : Simulate reaction pathways (e.g., transition state barriers) using Gaussian or ORCA software. For example, activation energy for bromide displacement by NH₃ is ~15 kcal/mol, indicating moderate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.